6-Amino-2-bromo-3-fluorobenzamide
Description
6-Amino-2-bromo-3-fluorobenzamide is a halogenated benzamide derivative with the molecular formula C₇H₆BrFN₂O. Its structure features a benzene ring substituted with an amide group (-CONH₂) at position 1, bromine at position 2, fluorine at position 3, and an amino group (-NH₂) at position 6.
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
6-amino-2-bromo-3-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key |
XKDGGUDRRIXCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)N)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-fluorobenzamide typically involves the introduction of amino, bromo, and fluoro groups onto a benzamide scaffold. One common method is the halogenation of a precursor benzamide, followed by amination and fluorination reactions. For example, starting from 2-bromo-4-fluoro-6-nitrotoluene, the compound can be synthesized through a series of steps including nitration, reduction, and amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-bromo-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Amino-2-bromo-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Amino-2-bromo-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can enhance binding affinity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-amino-2-bromo-3-fluorobenzamide with three related compounds, emphasizing differences in substitution patterns, functional groups, and physicochemical properties.
6-Amino-3-bromo-2-fluorobenzaldehyde (CID 59325301)
- Molecular Formula: C₇H₅BrFNO
- Substituents: Bromine at position 3 Fluorine at position 2 Amino group at position 6 Aldehyde (-CHO) at position 1
- Key Differences :
- The aldehyde group replaces the amide (-CONH₂) in the target compound, reducing hydrogen-bonding capacity and increasing electrophilicity.
- Substitution pattern differences (Br at position 3 vs. 2 in the target) alter steric and electronic effects.
- Implications :
6-Bromo-3-fluoro-2-formylbenzamide (CAS 2383259-84-3)
- Molecular Formula: C₈H₅BrFNO₂
- Substituents :
- Bromine at position 6
- Fluorine at position 3
- Formyl (-CHO) at position 2
- Amide (-CONH₂) at position 1
- Key Differences: Bromine and formyl groups occupy positions 6 and 2, respectively, contrasting with the target’s bromine (position 2) and amino (position 6). The coexistence of formyl and amide groups introduces dual reactivity (electrophilic and hydrogen-bonding sites).
- Implications: The formyl group may facilitate further functionalization (e.g., Schiff base formation), whereas the amino group in the target compound could enhance solubility and bioactivity .
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide (Compound 13f)
- Molecular Formula : C₁₂H₉BrN₃O₃S
- Substituents: Bromine on a fused benzothieno-furan scaffold Dual amide groups (-CONH₂ and -NHCONH₂)
- Key Differences :
- The fused heterocyclic core increases rigidity and planarity compared to the simple benzene ring of the target compound.
- Multiple amide groups enhance hydrogen-bonding networks.
Research Implications
- Synthetic Utility: The target compound’s amide group and amino substitution may favor applications in drug design, where stability and target binding are critical.
- Structural Tuning : Substitution patterns (e.g., bromine position) significantly influence electronic properties, which can be optimized for specific reactions or interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
